molecular formula C18H19ClN4O B3020886 3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900286-57-9

3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3020886
CAS RN: 900286-57-9
M. Wt: 342.83
InChI Key: QAUOLKCRRZQVHH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines . It’s a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . The structure of the synthesized compounds was confirmed by elemental analysis and spectral data IR and NMR .


Chemical Reactions Analysis

The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer therapy. Researchers have designed a set of small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds exhibit potent CDK2 inhibitory activity, selectively targeting tumor cells . Notably, compounds 14 and 15 demonstrated superior cytotoxicity against MCF-7 and HCT-116 cell lines.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have shown promise as potential anticancer agents. Their unique structure contributes to their effectiveness against various cancer types. Specifically, this compound exhibits cytotoxic activity against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) cells . The inhibition of cell growth suggests its potential as an antitumor agent.

Dual Activity: Cell Cycle Alteration and Apoptosis Induction

Compound 14, derived from this pyrazolo[1,5-a]pyrimidine scaffold, stands out due to its dual activity. It not only inhibits cell proliferation but also induces apoptosis within HCT cells. This alteration in cell cycle progression and apoptosis induction makes it an exciting candidate for further investigation .

Molecular Docking and Binding

In silico molecular docking simulations confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction provides insights into their binding mechanism and potential efficacy .

Estrogen Receptor β (ERβ) Antagonism

Interestingly, unrelated to cancer, this compound has been used as a selective ERβ antagonist. ERβ plays a distinct role in tumor cell growth compared to ERα. By suppressing ERβ, compounds like this one may influence estrogen-mediated effects in certain tumors .

Drug-Likeness and ADMET Properties

In silico ADMET studies revealed suitable pharmacokinetic properties for this compound, enhancing its drug-likeness. Predictive models indicated favorable behavior in terms of absorption, distribution, metabolism, excretion, and toxicity .

Future Directions

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which are being developed for future COPD treatment .

properties

IUPAC Name

4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-5-3-4-6-15(14)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOLKCRRZQVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324516
Record name 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

CAS RN

900286-57-9
Record name 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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